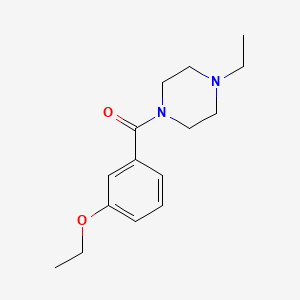
1-(4-ethylcyclohexyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylcyclohexyl)-3-piperidinol is a chemical compound that belongs to the family of piperidinols. It is a synthetic compound that has been used in various scientific research applications. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(4-ethylcyclohexyl)-3-piperidinol is not fully understood. However, it is believed that the compound acts as a dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. It is also believed that the compound acts as an acetylcholine release enhancer, leading to an increase in the levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have an effect on the levels of dopamine, norepinephrine, and acetylcholine in the brain. It has also been shown to have an effect on the levels of serotonin, which is another neurotransmitter that is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-ethylcyclohexyl)-3-piperidinol in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Another advantage is that the compound has been shown to have an effect on the levels of dopamine, norepinephrine, and acetylcholine in the brain, which makes it a useful tool for studying the central nervous system. One of the limitations of using the compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for the study of 1-(4-ethylcyclohexyl)-3-piperidinol. One direction is to study the compound's effect on other neurotransmitters in the brain. Another direction is to study the compound's effect on behavior and mood. Additionally, future studies could focus on the development of new compounds that are based on this compound, with the goal of developing more effective treatments for neurological disorders.
Méthodes De Synthèse
1-(4-ethylcyclohexyl)-3-piperidinol can be synthesized using different methods. One of the most common methods is the reduction of 4-ethylcyclohexanone using sodium borohydride in the presence of ethanol. The reaction yields this compound as the final product. Another method involves the reduction of 4-ethylcyclohexanone using lithium aluminum hydride in the presence of diethyl ether. The reaction also yields this compound as the final product.
Applications De Recherche Scientifique
1-(4-ethylcyclohexyl)-3-piperidinol has been used in various scientific research applications. One of the most common applications is in the study of the central nervous system. The compound has been shown to have an effect on the levels of dopamine and norepinephrine in the brain. It has also been shown to have an effect on the release of acetylcholine, which is a neurotransmitter that is involved in the regulation of cognitive function.
Propriétés
IUPAC Name |
1-(4-ethylcyclohexyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-11-5-7-12(8-6-11)14-9-3-4-13(15)10-14/h11-13,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGRKCJWLVBECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B5218429.png)
![1-[5-(4-fluorophenoxy)pentyl]-1H-imidazole](/img/structure/B5218430.png)

![4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5218442.png)

![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5218453.png)


![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5218475.png)
![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)



![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5218508.png)